

Physical and chemical properties of Aluminium isopropoxide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Aluminium isopropoxide	
Cat. No.:	B147389	Get Quote

An In-depth Technical Guide to the Physical and Chemical Properties of Aluminum Isopropoxide

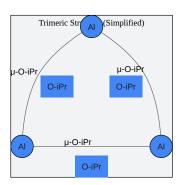
For Researchers, Scientists, and Drug Development Professionals

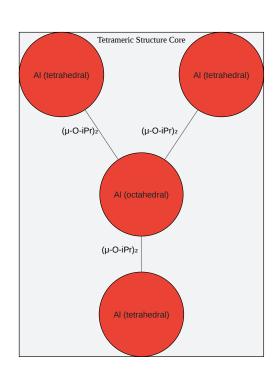
Abstract

Aluminum isopropoxide, with the chemical formula Al(O-i-Pr)₃, is a widely utilized reagent in organic synthesis and materials science.[1][2] This colorless solid is particularly recognized for its role as a catalyst in the Meerwein-Ponndorf-Verley (MPV) reduction of aldehydes and ketones and the Oppenauer oxidation of secondary alcohols.[1][2] Its utility also extends to the Tishchenko reaction and as an initiator for the ring-opening polymerization of cyclic esters.[1] This technical guide provides a comprehensive overview of the core physical and chemical properties of aluminum isopropoxide, detailed experimental protocols for its synthesis and application, and visual representations of its structure and synthetic workflow to support researchers, scientists, and drug development professionals.

Physical Properties

Aluminum isopropoxide is a white, hygroscopic solid that is commercially available.[1][3][4][5] It is soluble in a variety of organic solvents, including isopropanol, ethanol, benzene, toluene, chloroform, and carbon tetrachloride, with its solubility increasing upon heating.[2][6][7][8][9] However, it decomposes in water.[1][2][7][10] The physical properties of aluminum isopropoxide are summarized in the table below.


Table 1: Physical Properties of Aluminum Isopropoxide


Property	- Value	References
Molecular Formula	C ₉ H ₂ 1AlO ₃	[1][6][10]
Molar Mass	204.246 g/mol	[1][6][10]
Appearance	White solid	[1][3][10]
Density	1.035 g/cm³ (solid)	[1][3][10]
Melting Point	Highly sensitive to purity: 138–142 °C (99.99+%) 118 °C (98+%) 128–133 °C (lit.)	[1][2][7][10]
Boiling Point	135 °C at 10 Torr (13.3 mbar)	[1][10]
Solubility	Decomposes in water. Poorly soluble in isopropanol. Soluble in benzene, toluene, chloroform, and carbon tetrachloride.	[1][2][6][7][8]
Flash Point	16 °C	[2][10]

Chemical Structure

The structure of aluminum isopropoxide is more complex than its simple monomeric formula suggests. In the solid state, it primarily exists as a tetramer, Al₄(μ-O-i-Pr)₁₂.[1][10] This tetrameric structure has been confirmed by NMR spectroscopy and X-ray crystallography.[1] [10] The central aluminum atom is octahedral, while the three outer aluminum atoms are tetrahedral.[1] In solution, the degree of oligomerization can vary depending on the solvent and concentration, potentially dissociating into trimeric or dimeric forms.[2]

Click to download full resolution via product page

Simplified representations of trimeric and tetrameric aluminum isopropoxide structures.

Chemical Properties and Reactivity Hydrolysis

Aluminum isopropoxide is highly sensitive to moisture and readily hydrolyzes in the presence of water to form aluminum hydroxide and isopropanol.[2][5][6] This reaction is vigorous and exothermic.[2] Due to its hygroscopic nature, it must be handled and stored under anhydrous conditions.[4][5][11]

Meerwein-Ponndorf-Verley (MPV) Reduction

A key application of aluminum isopropoxide is in the Meerwein-Ponndorf-Verley (MPV) reduction, a highly chemoselective method for the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols.[1][2][5][12] The reaction utilizes isopropanol as both the solvent and the hydride source, with aluminum isopropoxide acting as the catalyst.[2] [12] The equilibrium is driven towards the product alcohol by distilling off the acetone byproduct.[2] A significant advantage of the MPV reduction is its selectivity; it does not reduce other functional groups like esters, nitro groups, or carbon-carbon double bonds.[12][13]

Oppenauer Oxidation

The reverse reaction of the MPV reduction is the Oppenauer oxidation, where a secondary alcohol is oxidized to a ketone using aluminum isopropoxide as a catalyst in the presence of an excess of a ketone, typically acetone, which acts as the hydride acceptor.[1][2][14]

Tishchenko Reaction

Aluminum isopropoxide also catalyzes the Tishchenko reaction, which is a disproportionation reaction of two equivalents of an aldehyde to form an ester.[1][15]

Experimental Protocols Synthesis of Aluminum Isopropoxide

Industrially, aluminum isopropoxide is prepared by the reaction of isopropyl alcohol with either aluminum metal or aluminum trichloride.[1] A common laboratory-scale synthesis involves the reaction of aluminum foil or turnings with anhydrous isopropanol, often initiated by a catalyst such as mercuric chloride or iodine.[1][6][16]

Materials:

Aluminum foil or wire (1 mole, 27 g)

- Anhydrous isopropanol (300 mL)
- Mercuric chloride (0.5 g)
- Carbon tetrachloride (2 mL, optional initiator)

Procedure:

- Clean the aluminum metal with emery paper and a cloth to remove any oxide layer.[16]
- Place the cleaned aluminum into a 1-liter round-bottomed flask containing anhydrous isopropanol and mercuric chloride.[16]
- Fit the flask with a reflux condenser protected by a calcium chloride tube to maintain anhydrous conditions.[16]
- Heat the mixture to boiling on a water bath.[16]
- Once boiling commences, the reaction can be initiated by adding a small amount of carbon tetrachloride. A vigorous evolution of hydrogen gas will indicate the start of the reaction.[16]
- Control the exothermic reaction by cooling the flask in an ice-water bath as needed.[16]
- Once the initial vigorous reaction subsides, continue heating under reflux for 6-12 hours, or until all the aluminum has dissolved.[16]
- The resulting dark solution can often be used directly.[16] For purification, transfer the hot solution to a distillation apparatus.
- Remove the excess isopropanol under reduced pressure.[16]
- Distill the remaining aluminum isopropoxide under vacuum (boiling point: 130-140 °C at 7 mmHg).[16] The purified product is a colorless, viscous liquid or solid upon cooling.[16]

Click to download full resolution via product page

Workflow for the synthesis and purification of aluminum isopropoxide.

Meerwein-Ponndorf-Verley Reduction of a Ketone

The MPV reduction is a robust method for converting ketones to secondary alcohols.

Materials:

- Ketone (e.g., cyclohexanone)
- · Aluminum isopropoxide
- Anhydrous isopropanol

Procedure:

- Dissolve the ketone in an excess of anhydrous isopropanol.
- Add a catalytic amount of aluminum isopropoxide to the solution.
- Heat the mixture to reflux. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- To drive the reaction to completion, arrange for the slow distillation of the acetone byproduct.
- After the reaction is complete, cool the mixture and hydrolyze the aluminum alkoxide product by carefully adding water or dilute acid.

- Extract the desired alcohol product with a suitable organic solvent.
- Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting alcohol by distillation or crystallization.

Safety and Handling

Aluminum isopropoxide is a flammable solid and is sensitive to moisture.[2][3][5][14][17] It should be stored in a cool, dry, well-ventilated area away from heat, sparks, open flames, and incompatible materials such as water and oxidizing agents.[3][18][19] When handling, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn.[6][18][20] All operations should be conducted in a fume hood to avoid inhalation of dust.[18][19]

Applications in Drug Development

The high chemoselectivity of the MPV reduction makes aluminum isopropoxide a valuable reagent in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[8] It allows for the selective reduction of aldehydes and ketones without affecting other sensitive functional groups that might be present in the molecule, which is a critical consideration in multi-step syntheses.[12] For example, it has been used in the synthesis of isophytol, testosterone, and progesterone.[8][9]

Conclusion

Aluminum isopropoxide is a versatile and important reagent with a well-defined set of physical and chemical properties. Its utility in key organic transformations, particularly the Meerwein-Ponndorf-Verley reduction, makes it an indispensable tool for chemists in research and industry, including those in the field of drug development. A thorough understanding of its structure, reactivity, and handling requirements is essential for its safe and effective use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Aluminium isopropoxide Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. gfschemicals.com [gfschemicals.com]
- 4. gagangiripharmachem.in [gagangiripharmachem.in]
- 5. nbinno.com [nbinno.com]
- 6. Aluminium isopropoxide Sciencemadness Wiki [sciencemadness.org]
- 7. Aluminium isopropoxide | 555-31-7 [chemicalbook.com]
- 8. Aluminum isopropoxide, 98+% 1 kg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. chembk.com [chembk.com]
- 10. Aluminium_isopropoxide [chemeurope.com]
- 11. nbinno.com [nbinno.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Meerwein-Ponndorf-Verley Reduction | Thermo Fisher Scientific TW [thermofisher.com]
- 14. Aluminum Isopropoxide [commonorganicchemistry.com]
- 15. youtube.com [youtube.com]
- 16. prepchem.com [prepchem.com]
- 17. Aluminum isopropoxide | C9H21AlO3 | CID 11143 PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. prochemonline.com [prochemonline.com]
- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 20. gelest.com [gelest.com]
- To cite this document: BenchChem. [Physical and chemical properties of Aluminium isopropoxide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147389#physical-and-chemical-properties-of-aluminium-isopropoxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com